Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
Overview
Description
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to various compounds that have been studied for their potential applications in fine chemistry, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of related compounds often involves stereoselective methods or catalytic processes. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate, a compound closely related to ethyl 2-chloro-4,4,4-trifluoroacetoacetate, can be synthesized using a microfluidic chip reactor with a high degree of enantioselectivity, as demonstrated by the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate . Additionally, ethyl-2,2-difluoro-2-trimethylsilylacetate, another related compound, has been prepared by electrolysis of ethyl-2-chloro-2,2-difluoroacetate in the presence of chlorotrimethylsilane .
Molecular Structure Analysis
The molecular structure of compounds in this family can significantly influence their reactivity and physical properties. For example, the molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was confirmed by spectral studies and X-ray diffraction, showing a Z conformation about the C=C bond .
Chemical Reactions Analysis
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate and its derivatives participate in various chemical reactions. For instance, ethyl 2-chloroacetoacetate reacts with cyanoacetamide to yield pyrrole derivatives . Similarly, ethyl 4,4,4-trifluorocrotonate can add thiols at the double bond to give 3-thiolation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate is a colorless liquid that is soluble in most organic solvents and is base-sensitive . The presence of fluorine atoms in the molecule, as in ethyl 4,4,4-trifluoroacetoacetate, can impart unique properties such as increased stability and reactivity towards nucleophiles .
Scientific Research Applications
Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application : Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Preparation of Furoindazole Derivatives
- Summary of the Application : Ethyl 2-Chloro-4,4,4-trifluoroacetoacetate is used in the preparation of furoindazole derivatives . These derivatives are GPR84 antagonists, which are useful in treating diseases .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Synthesis of Enantiopure Trifluoromethyl-Functionalized Products
- Summary of the Application : Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products .
- Methods of Application or Experimental Procedures : Applications include the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Preparation of Furoindazole Derivatives
- Summary of the Application : Ethyl 2-Chloro-4,4,4-trifluoroacetoacetate is used in the preparation of furoindazole derivatives . These derivatives are GPR84 antagonists, which are useful in treating diseases .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Synthesis of Enantiopure Trifluoromethyl-Functionalized Products
- Summary of the Application : Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products .
- Methods of Application or Experimental Procedures : Applications include the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Safety And Hazards
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWUNJVPOCYLIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371884 | |
Record name | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | |
CAS RN |
363-58-6 | |
Record name | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 363-58-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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